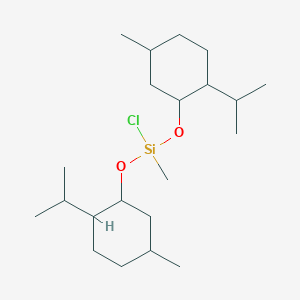
Silane, chlorobis(p-menth-3-yloxy)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, chlorobis(p-menth-3-yloxy)methyl- is a chemical compound that belongs to the class of organosilicon compounds. It is commonly used in scientific research applications due to its unique properties and potential applications in various fields.
Mecanismo De Acción
Silane, chlorobis(p-menth-3-yloxy)methyl- acts as a coupling agent by forming covalent bonds between the organic and inorganic components. It can also act as a surface modifier by forming a thin layer of silane on the substrate surface, which can improve the adhesion and compatibility between the substrate and other materials. As a catalyst, silane, chlorobis(p-menth-3-yloxy)methyl- can accelerate various organic reactions by providing an active site for the reaction to occur.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of silane, chlorobis(p-menth-3-yloxy)methyl-. However, it is considered to be relatively safe and non-toxic when used in laboratory experiments. It is important to handle this compound with care and follow proper safety protocols to avoid any potential hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using silane, chlorobis(p-menth-3-yloxy)methyl- in laboratory experiments is its versatility and potential applications in various fields. It can be used as a coupling agent, surface modifier, and catalyst, providing researchers with a wide range of options for their experiments. However, one limitation of using this compound is its potential reactivity with water and other reactive substances, which can affect the stability and properties of the final product.
Direcciones Futuras
There are many future directions related to silane, chlorobis(p-menth-3-yloxy)methyl-. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the application of this compound in new fields, such as biomedicine and energy storage. Additionally, researchers can explore the potential of silane, chlorobis(p-menth-3-yloxy)methyl- as a green and sustainable alternative to other coupling agents and surface modifiers.
Conclusion
Silane, chlorobis(p-menth-3-yloxy)methyl- is a versatile and potentially useful compound in scientific research. It can be used as a coupling agent, surface modifier, and catalyst, providing researchers with a wide range of options for their experiments. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe when handled properly. There are many future directions related to this compound, and researchers can explore its potential in various fields to advance scientific knowledge and innovation.
Métodos De Síntesis
Silane, chlorobis(p-menth-3-yloxy)methyl- can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between chloromethyl pivalate and p-menthane-3,8-diol in the presence of a silane coupling agent. This method yields a high purity product with a high yield.
Aplicaciones Científicas De Investigación
Silane, chlorobis(p-menth-3-yloxy)methyl- has a wide range of potential applications in scientific research. It can be used as a coupling agent in the synthesis of various organic-inorganic hybrid materials, such as silica nanoparticles, metal-organic frameworks, and polymer composites. It can also be used as a surface modifier for various substrates, such as glass, metal, and polymer surfaces. Additionally, silane, chlorobis(p-menth-3-yloxy)methyl- can be used as a catalyst in various organic reactions.
Propiedades
Número CAS |
17202-01-6 |
|---|---|
Nombre del producto |
Silane, chlorobis(p-menth-3-yloxy)methyl- |
Fórmula molecular |
C21H41ClO2Si |
Peso molecular |
389.1 g/mol |
Nombre IUPAC |
chloro-methyl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]silane |
InChI |
InChI=1S/C21H41ClO2Si/c1-14(2)18-10-8-16(5)12-20(18)23-25(7,22)24-21-13-17(6)9-11-19(21)15(3)4/h14-21H,8-13H2,1-7H3 |
Clave InChI |
KECCETSEPQJFJF-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(OC2CC(CCC2C(C)C)C)Cl)C(C)C |
SMILES canónico |
CC1CCC(C(C1)O[Si](C)(OC2CC(CCC2C(C)C)C)Cl)C(C)C |
Sinónimos |
Chlorobis(p-menth-3-yloxy)(methyl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



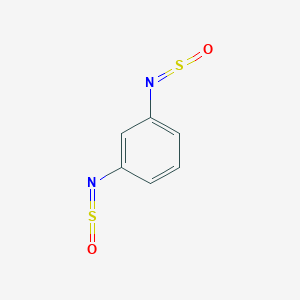
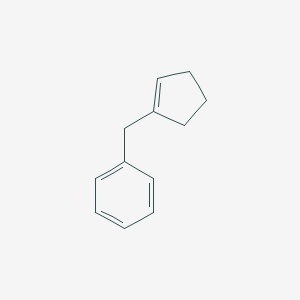
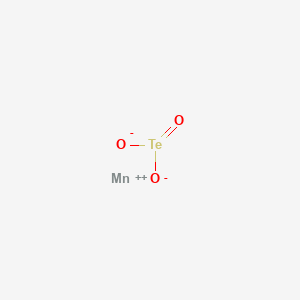
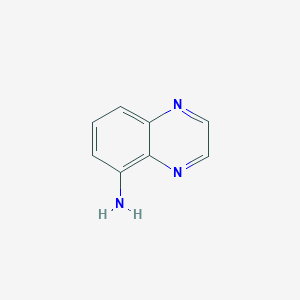
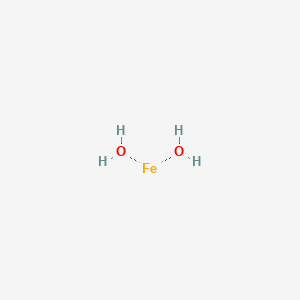
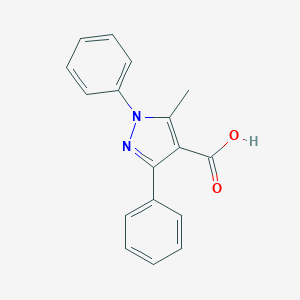
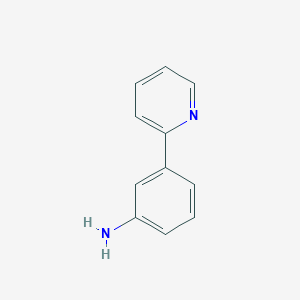

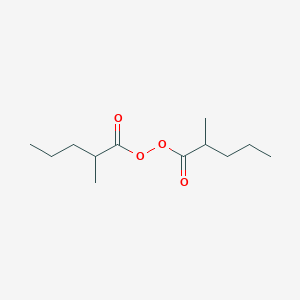
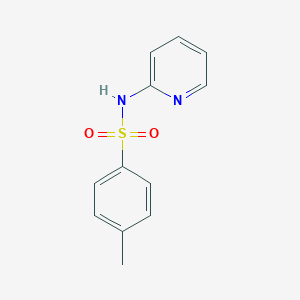
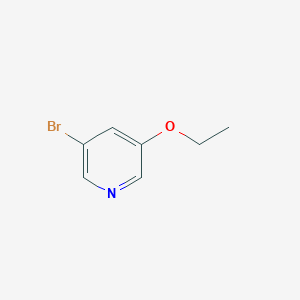
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
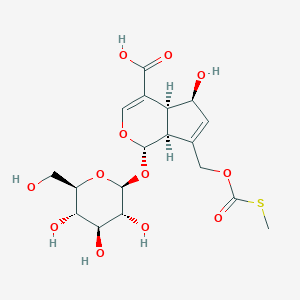
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)